molecular formula C20H24N2O2S B11318223 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B11318223
M. Wt: 356.5 g/mol
InChI Key: OUXGGLDZGFWKQJ-UHFFFAOYSA-N
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Description

2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities, and is functionalized with dimethylphenoxy and methoxyethyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Dimethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2,3-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like tosyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with an appropriate thiol, such as ethanethiol, under basic conditions.

    Addition of the Methoxyethyl Group: Finally, the methoxyethyl group is added through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkylating agents like methyl iodide, arylating agents like phenylboronic acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazole core.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
  • 2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-hydroxyethyl)-1H-1,3-benzodiazole

Uniqueness

2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C20H24N2O2S/c1-15-7-6-10-19(16(15)2)24-13-14-25-20-21-17-8-4-5-9-18(17)22(20)11-12-23-3/h4-10H,11-14H2,1-3H3

InChI Key

OUXGGLDZGFWKQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CCOC)C

Origin of Product

United States

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